molecular formula C9H6N4 B8242629 6-Azidoisoquinoline

6-Azidoisoquinoline

Cat. No.: B8242629
M. Wt: 170.17 g/mol
InChI Key: WQTFGLHOFQQOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azidoisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is known for its presence in many natural alkaloids. The azido group (-N₃) attached to the isoquinoline ring makes this compound a valuable compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated isoquinoline (such as 6-chloroisoquinoline) reacts with sodium azide (NaN₃) under suitable conditions to form 6-Azidoisoquinoline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Azidoisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Azidoisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azidoisoquinoline depends on the specific application. In bioorthogonal chemistry, the azido group reacts selectively with alkynes in the presence of a copper(I) catalyst, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azidoisoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal reactions. This makes it a valuable tool in both synthetic organic chemistry and biological research .

Properties

IUPAC Name

6-azidoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTFGLHOFQQOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Azidoisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Azidoisoquinoline
Reactant of Route 3
Reactant of Route 3
6-Azidoisoquinoline
Reactant of Route 4
Reactant of Route 4
6-Azidoisoquinoline
Reactant of Route 5
6-Azidoisoquinoline
Reactant of Route 6
Reactant of Route 6
6-Azidoisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.